Methyl 2-(4-chloro-2-methoxyphenyl)acetate
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Overview
Description
Methyl 2-(4-chloro-2-methoxyphenyl)acetate is an organic compound with the molecular formula C10H11ClO3. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-chloro-2-methoxyphenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 4-chloro-2-methoxyphenol with chloroacetic acid in the presence of a base. The reaction typically proceeds under mild conditions, with the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of methyl (4-chloro-2-methoxyphenyl)acetate often involves large-scale esterification reactions. The process may include the use of continuous reactors to ensure efficient mixing and reaction completion. The reaction mixture is then subjected to purification steps, such as distillation or crystallization, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-2-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-2-methoxybenzoic acid.
Reduction: Formation of 4-chloro-2-methoxyphenylmethanol.
Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-chloro-2-methoxyphenyl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including herbicidal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (4-chloro-2-methoxyphenyl)acetate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-2-methylphenoxyacetate
- Methyl 4-methoxyphenylacetate
- 4-Chloro-2-methylphenoxyacetic acid
Uniqueness
Methyl 2-(4-chloro-2-methoxyphenyl)acetate is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups can provide distinct properties compared to similar compounds, making it valuable for specific applications.
Properties
Molecular Formula |
C10H11ClO3 |
---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
methyl 2-(4-chloro-2-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H11ClO3/c1-13-9-6-8(11)4-3-7(9)5-10(12)14-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
RHWWCDFTJNMXNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CC(=O)OC |
Origin of Product |
United States |
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